molecular formula C22H25N3O2 B5317594 [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B5317594
M. Wt: 363.5 g/mol
InChI Key: YKOFWBXOVNJMJP-PGRDOPGGSA-N
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Description

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a complex organic compound that features a piperidine ring, an imidazopyridine moiety, and a methanone group

Properties

IUPAC Name

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16-20(25-12-7-6-10-19(25)23-16)21(26)24-13-11-22(2,27)18(15-24)14-17-8-4-3-5-9-17/h3-10,12,18,27H,11,13-15H2,1-2H3/t18-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOFWBXOVNJMJP-PGRDOPGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C(C3)CC4=CC=CC=C4)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CC[C@@]([C@H](C3)CC4=CC=CC=C4)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyl and Hydroxy Groups: These functional groups are introduced via selective alkylation and hydroxylation reactions.

    Formation of the Imidazopyridine Moiety: This involves the condensation of a pyridine derivative with an imidazole precursor under acidic or basic conditions.

    Coupling of the Piperidine and Imidazopyridine Units: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The methanone group can be reduced to a secondary alcohol.

    Substitution: The benzyl group can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as NaBH₄ (sodium borohydride) and LiAlH₄ (lithium aluminium hydride) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Medicine

Potential applications in medicinal chemistry include the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Silver (I) Complexes with Polycyclic Aromatic Compounds: Complexes involving silver ions and aromatic compounds.

    Barium Compounds: Used in various industrial applications.

Uniqueness

[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is unique due to its combination of a piperidine ring and an imidazopyridine moiety, which provides a distinct set of chemical and biological properties not found in simpler compounds like dichloroaniline or metal complexes.

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